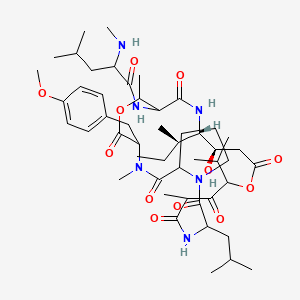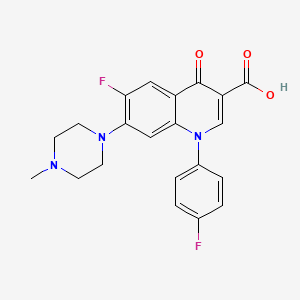
地氟沙星
描述
地氟沙星是一种合成氟喹诺酮类抗生素,主要用于兽医领域。它以其对革兰氏阴性和革兰氏阳性细菌的广谱杀菌活性而闻名。 地氟沙星通过干扰细菌酶DNA回旋酶发挥作用,该酶对维持和合成细菌DNA至关重要 .
科学研究应用
地氟沙星有几个科学研究应用:
作用机制
地氟沙星通过抑制细菌酶DNA回旋酶(也称为拓扑异构酶II)发挥其抗菌作用。该酶对于DNA复制、转录和重组至关重要。 通过抑制DNA回旋酶,地氟沙星阻止细菌维持其DNA超螺旋结构,导致细胞死亡 .
生化分析
Biochemical Properties
Difloxacin interacts with various enzymes and proteins in the body. It is known to interact with DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . The nature of these interactions is inhibitory, leading to the prevention of bacterial DNA replication and thus, bacterial growth .
Cellular Effects
Difloxacin exerts its effects on various types of cells, primarily bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, Difloxacin disrupts the process of DNA replication within the bacterial cell . This leads to the cessation of bacterial cell growth and division .
Molecular Mechanism
The molecular mechanism of Difloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the function of these enzymes, preventing the unwinding of bacterial DNA that is necessary for replication . As a result, Difloxacin effectively halts bacterial growth and division .
Temporal Effects in Laboratory Settings
It is known that the effects of Difloxacin are concentration-dependent .
Dosage Effects in Animal Models
The effects of Difloxacin in animal models vary with dosage. While specific dosage effects are not fully documented, it is known that Difloxacin is used in veterinary medicine, suggesting that it is generally safe for use in animals at appropriate dosages .
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver and excreted via the kidneys .
Transport and Distribution
The transport and distribution of Difloxacin within cells and tissues are not fully documented. As a lipophilic compound, it is likely able to diffuse across cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely localized to the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .
准备方法
合成路线和反应条件
地氟沙星的合成涉及几个关键步骤。最初,将2,4,5-三氟苯甲酰乙酸乙酯、[甲酰-13C]-三乙基正甲酸酯和[15N]-4-氟苯胺反应生成乙基[15N,3-13C]-3-(4-氟苯胺基)-2-(2,4,5-三氟苯甲酰)丙烯酸酯。 该中间体经历环化和酯裂解,然后与1-甲基哌嗪反应生成地氟沙星 .
工业生产方法
地氟沙星的工业生产通常采用上述合成路线进行大规模合成。 该工艺针对高产率和高纯度进行了优化,严格控制反应条件以确保最终产品的稳定性和质量 .
化学反应分析
反应类型
地氟沙星经历多种化学反应,包括:
氧化: 地氟沙星在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 还原反应可以改变地氟沙星上的官能团,从而改变其活性。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化试剂,如氯和溴,可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致地氟沙星N-氧化物的形成,而还原会导致具有改变的官能团的地氟沙星衍生物 .
相似化合物的比较
类似化合物
- 恩诺沙星
- 帕拉氟沙星
- 环丙沙星
- 达氟沙星
比较
地氟沙星在氟喹诺酮类药物中是独一无二的,因为它具有独特的化学结构,包括一个4-氟苯基。这种结构差异影响其药代动力学和疗效。 例如,与恩诺沙星相比,地氟沙星具有更广的活性谱,但其效果不如帕拉氟沙星 .
属性
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-86-5 (hydrochloride) | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048348 | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98106-17-3 | |
| Record name | Difloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98106-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Difloxacin?
A1: Difloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Difloxacin disrupts these vital processes, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of Difloxacin?
A2: The molecular formula of Difloxacin is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.
Q3: How does the structure of Difloxacin contribute to its activity?
A4: The fluoroquinolone structure of Difloxacin, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.
Q4: Are there any structural modifications of Difloxacin that can impact its activity?
A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.
Q5: What is known about the stability of Difloxacin in different formulations?
A6: Studies have investigated various formulations of Difloxacin, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.
Q6: How is Difloxacin absorbed, distributed, metabolized, and excreted in different species?
A7: Difloxacin exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. Difloxacin is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].
Q7: Does infection influence the pharmacokinetics of Difloxacin?
A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of Difloxacin in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.
Q8: What are the key PK/PD parameters for Difloxacin?
A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.
Q9: What animal models have been used to evaluate the efficacy of Difloxacin?
A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of Difloxacin in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].
Q10: Are there known mechanisms of resistance to Difloxacin?
A13: Like other fluoroquinolones, resistance to Difloxacin can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.
Q11: Does cross-resistance exist between Difloxacin and other fluoroquinolones?
A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].
Q12: What are the potential toxicities associated with Difloxacin?
A15: While Difloxacin generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].
Q13: Have there been attempts to develop targeted drug delivery systems for Difloxacin?
A16: Research has explored the development of Difloxacin-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.
Q14: What analytical methods are used to detect and quantify Difloxacin?
A17: Several analytical methods have been employed to determine Difloxacin concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess Difloxacin concentrations [].
Q15: Are there methods to detect Difloxacin residues in food products?
A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining Difloxacin residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].
Q16: How were the analytical methods used for Difloxacin validated?
A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.
Q17: How does Difloxacin compare to other fluoroquinolones in terms of efficacy and safety?
A20: Several studies have compared Difloxacin to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While Difloxacin generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


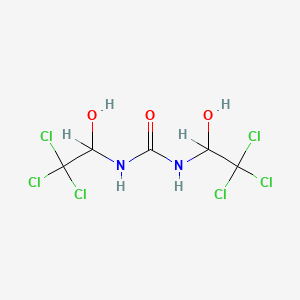
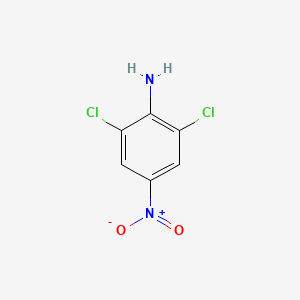
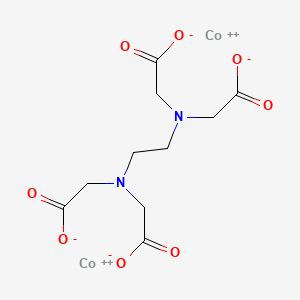

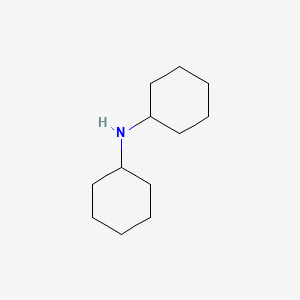

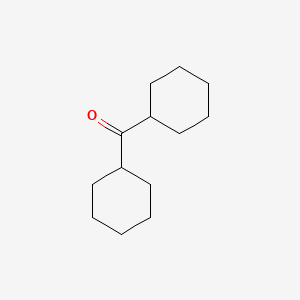

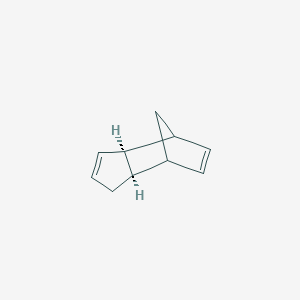

![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)

